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Compound of Interest

Compound Name: 4-Dibenzofurancarboxaldehyde

Cat. No.: B185422

An In-depth Technical Guide on 4-
Dibenzofurancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 4-Dibenzofurancarboxaldehyde, a heterocyclic compound of interest in
medicinal chemistry and materials science. This document consolidates available data on its
properties, synthesis, and spectral characteristics to support research and development
activities.

Core Physical and Chemical Properties

4-Dibenzofurancarboxaldehyde is a solid, crystalline compound. A summary of its key
physical and chemical properties is presented below.
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Property Value Reference
Molecular Formula C13HsO2

Molecular Weight 196.21 g/mol [1]

CAS Number 96706-46-6

Appearance Solid

Melting Point 94-98 °C

Boiling Point 360.5 £ 15.0 °C (Predicted)

) 1.41 g/cm3 (Calculated from
Density [1]
crystal data)

While specific data for 4-
dibenzofurancarboxaldehyde
is limited, dibenzofuran, the
Solubility parent compound, is known to
be soluble in organic solvents
like benzene, toluene, and
chloroform, and practically

insoluble in water.

Crystal Structure

The molecular structure of 4-Dibenzofurancarboxaldehyde has been determined by X-ray
crystallography.[1] The molecule is largely planar, with a slight non-planarity in the benzenoid
ring to which the carbonyl group is attached.[1] The dihedral angle between the two benzenoid
rings is 1.4(1) degrees.[1] The crystal structure reveals that the molecules form pairs related by
inversion centers.[1]

Synthesis and Reactivity

The synthesis of 4-Dibenzofurancarboxaldehyde can be approached through the formylation
of the dibenzofuran core. Several general methods for the formylation of electron-rich aromatic
compounds are applicable.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1804222/
https://pubmed.ncbi.nlm.nih.gov/1804222/
https://www.benchchem.com/product/b185422?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1804222/
https://pubmed.ncbi.nlm.nih.gov/1804222/
https://pubmed.ncbi.nlm.nih.gov/1804222/
https://pubmed.ncbi.nlm.nih.gov/1804222/
https://www.benchchem.com/product/b185422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Potential Synthetic Routes

» Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from
N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCIs), to introduce a formyl
group onto an electron-rich aromatic ring.[2][3][4][5][6] The reaction is regioselective, with
substitution generally occurring at the less sterically hindered position.[5]

» Ortho-Lithiation followed by Formylation: This method involves the direct deprotonation of the
aromatic ring using a strong base, such as an organolithium reagent (e.g., n-BuLi), followed
by quenching the resulting aryllithium species with a formylating agent like DMF.[7][8] The
regioselectivity of the lithiation can be directed by certain functional groups present on the
aromatic ring.[8]

A logical workflow for the synthesis via the Vilsmeier-Haack reaction is depicted below.

Dibenzofuran

Vilsmeier Reagent
(DMF, POCIs)

Click to download full resolution via product page

Vilsmeier-Haack

. 4-Dibenzofurancarboxaldehyde
Reaction

Caption: General workflow for the synthesis of 4-Dibenzofurancarboxaldehyde via the
Vilsmeier-Haack reaction.

Spectroscopic Properties

Detailed experimental spectra for 4-Dibenzofurancarboxaldehyde are not widely available in
public databases. However, based on the known spectral characteristics of aldehydes and
aromatic compounds, the following properties can be anticipated.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0
ppm) corresponding to the protons on the dibenzofuran rings, and a distinct singlet for the
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aldehydic proton further downfield (typically 9.5-10.5 ppm). The coupling patterns of the
aromatic protons would provide information about their substitution pattern.

3C NMR Spectroscopy

The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde in the
highly deshielded region (typically 190-200 ppm).[9] Aromatic carbons will appear in the range
of approximately 110-160 ppm.[10] The number of distinct signals will depend on the symmetry
of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=0 stretching
vibration of the aldehyde group, typically found in the range of 1690-1740 cm~.[11] Aromatic
C-H stretching vibrations are expected above 3000 cm~1, while C-C stretching vibrations within
the aromatic rings will appear in the 1400-1600 cm~1 region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M*) corresponding to the molecular weight of
196.21 would be expected. Common fragmentation patterns for aromatic aldehydes include the
loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29, corresponding to the
loss of CHO).[12][13][14]

Biological Activity

While specific biological studies on 4-Dibenzofurancarboxaldehyde are not extensively
documented in the available literature, the broader class of benzofuran and dibenzofuran
derivatives has attracted significant attention for their diverse pharmacological activities.[15][16]
[17] Derivatives of these core structures have been investigated for their potential as:

Anticancer agents[17]

Antimicrobial agents

Anti-inflammatory agents[16]

LSD1 inhibitors[17]
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The biological evaluation of novel benzofuran and dibenzofuran derivatives is an active area of
research.[15][16] The synthesis of various derivatives and their subsequent screening against
different biological targets could reveal the potential of 4-Dibenzofurancarboxaldehyde as a
scaffold for drug discovery.

The general workflow for such a biological evaluation is outlined below.

4-Dibenzofurancarboxaldehyde - Biological Screening - Structure-Activity rfiger
Derivatives / (e.g., anticancer, antimicrobial) > Relationship (SAR) Studies —azei

Click to download full resolution via product page

Caption: A simplified workflow for the biological evaluation and lead optimization of 4-
Dibenzofurancarboxaldehyde derivatives.

Conclusion

4-Dibenzofurancarboxaldehyde presents a valuable scaffold for further investigation in both
medicinal chemistry and materials science. This guide provides a foundational understanding
of its known properties and potential for further exploration. The development of detailed and
reproducible synthetic protocols and the comprehensive characterization of its spectroscopic
and biological properties will be crucial for unlocking its full potential in various scientific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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